5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole
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Overview
Description
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole is a tetracyclic compound belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a natural product known for its potent anti-cancer properties . The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole typically involves multi-step organic reactions. One common method involves the cyclodehydration of azomethines derived from 3-formyl-carbazoles and aminoacetals in the presence of orthophosphoric acid . This reaction yields various methyl-substituted pyridocarbazoles, including this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It is investigated for its potential anti-cancer properties, similar to ellipticine.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole involves several molecular targets and pathways:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: It can inhibit the enzyme topoisomerase II, which is essential for DNA replication and repair.
Kinase Inhibition: It can inhibit various kinases, which are enzymes involved in cell signaling and regulation.
Comparison with Similar Compounds
5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole is similar to other pyridocarbazoles, such as:
Ellipticine: Known for its anti-cancer properties.
5,11-Dimethyl-6h-pyrido[4,3-b]carbazole: Another derivative with similar biological activities.
5,7,11-Trimethyl-6h-pyrido[4,3-b]carbazole: A related compound with slight structural differences.
The uniqueness of this compound lies in its specific methyl substitutions, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
21240-68-6 |
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Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5,7,10,11-tetramethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C19H18N2/c1-10-5-6-11(2)18-16(10)17-12(3)15-9-20-8-7-14(15)13(4)19(17)21-18/h5-9,21H,1-4H3 |
InChI Key |
ZOBMLFKZTVQMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C(=C4C=CN=CC4=C3C)C)NC2=C(C=C1)C |
Origin of Product |
United States |
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